molecular formula C8H12F4O3 B12089472 Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate

Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12089472
M. Wt: 232.17 g/mol
InChI Key: SZYZTDRCRWJICF-UHFFFAOYSA-N
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Description

Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate is an organofluorine compound with the molecular formula C8H12F4O3. This compound is characterized by the presence of a carbonate group and four fluorine atoms attached to a propyl chain. It is used in various chemical applications due to its unique properties, such as high thermal stability and resistance to chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of tert-butyl chloroformate with 2,2,3,3-tetrafluoropropanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate group. Common bases used in this reaction include pyridine and triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using distillation or recrystallization techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Pyridine, triethylamine

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

Major Products Formed

Scientific Research Applications

Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2,2,3,3-tetrafluoropropyl carbonate involves the interaction of the carbonate group with various molecular targets. The compound can act as a protecting group for alcohols and amines, preventing unwanted reactions during synthetic processes. The fluorine atoms contribute to the compound’s stability and resistance to degradation .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl methyl carbonate
  • Tert-butyl ethyl carbonate
  • Tert-butyl isopropyl carbonate

Uniqueness

Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to the presence of four fluorine atoms, which impart high thermal stability and resistance to chemical reactions. This makes it particularly useful in applications where stability under harsh conditions is required.

Properties

Molecular Formula

C8H12F4O3

Molecular Weight

232.17 g/mol

IUPAC Name

tert-butyl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C8H12F4O3/c1-7(2,3)15-6(13)14-4-8(11,12)5(9)10/h5H,4H2,1-3H3

InChI Key

SZYZTDRCRWJICF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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